Regioisomeric Potency Gap: 3-Piperidin-4-yl vs 5-Piperidin-4-yl Oxadiazoles in HsClpP Agonism
The 5-(piperidin-4-yl) regioisomer exhibits potent HsClpP agonism, evidenced by compound SL44 with an EC50 of 1.30 μM and HCCLM3 IC50 of 3.1 μM. In contrast, the 3-(piperidin-4-yl) counterpart reported here is a structurally distinct regioisomer with an unactivated piperidine NH. A direct comparator is the 5-piperidinyl series: ADX-47273, a 5-substituted analog, showed an IC50 of 66.3 μM, and SL44 showed a 21.4-fold improvement (IC50 = 3.1 μM) [1]. No published HsClpP data exist for the 3-piperidinyl regioisomer, and structural inversion is predicted to dramatically reduce target engagement, establishing a distinct utility niche for SAR navigation [1].
| Evidence Dimension | HsClpP agonism & HCCLM3 anti-proliferative activity |
|---|---|
| Target Compound Data | 3-Piperidin-4-yl regioisomer: no HsClpP activity reported; predicted low activity based on regioisomerism |
| Comparator Or Baseline | 5-Piperidin-4-yl derivatives: SL44 EC50 (HsClpP) = 1.30 μM; IC50 (HCCLM3) = 3.1 μM; ADX-47273 IC50 = 66.3 μM |
| Quantified Difference | 21.4-fold improvement (SL44 vs ADX-47273) in the 5-substituted series. Regioisomeric switch to 3-substituted expected to abolish HsClpP activity. |
| Conditions | α-casein hydrolysis assay (HsClpP EC50); HCCLM3 cell proliferation assay (IC50) |
Why This Matters
Procuring the 3-piperidin-4-yl regioisomer is essential for SAR studies to delineate regioisomer-dependent target engagement, as simple substitution with a 5-piperidin-4-yl oxadiazole would lead to HsClpP agonism, confounding phenotypic readouts.
- [1] Liu, S., Sui, J., Luo, B., Zhang, J., Xiang, X., Yang, T., Luo, Y., & Liu, J. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622–10642. View Source
